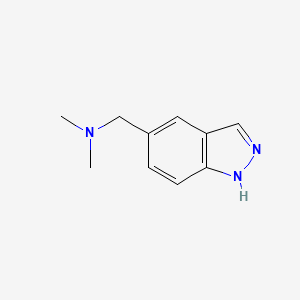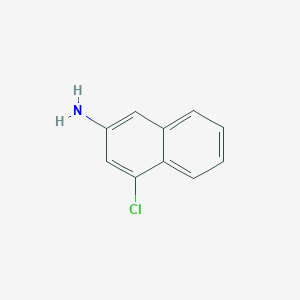
2-ethyl-5-nitro-1H-pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-5-nitro-1H-pyrimidine-4,6-dione is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of an ethyl group at the 2-position, a nitro group at the 5-position, and keto groups at the 4 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione typically involves the nitration of 2-ethyl-1H-pyrimidine-4,6-dione. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-5-nitro-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under thermal conditions.
Major Products Formed
Reduction: 2-ethyl-5-amino-1H-pyrimidine-4,6-dione.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-ethyl-5-nitro-1H-pyrimidine-4,6-dione has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleobases.
Mecanismo De Acción
The mechanism of action of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors by mimicking natural substrates or ligands .
Comparación Con Compuestos Similares
Similar Compounds
2-ethyl-1H-pyrimidine-4,6-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitro-1H-pyrimidine-4,6-dione: Lacks the ethyl group, which may affect its biological activity and solubility properties.
Uniqueness
2-ethyl-5-nitro-1H-pyrimidine-4,6-dione is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H7N3O4 |
|---|---|
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
2-ethyl-5-nitro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H7N3O4/c1-2-3-7-5(10)4(9(12)13)6(11)8-3/h4H,2H2,1H3,(H,7,8,10,11) |
Clave InChI |
PKSJCRYSYZSLGO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=O)C(C(=O)N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride](/img/structure/B11911140.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11911157.png)
![4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911162.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B11911175.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11911182.png)



![1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11911223.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)

![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)

